9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis Purine derivatives, including those with complex substitutions similar to the mentioned compound, are synthesized through various chemical processes. For instance, a study on the synthesis of [c,d]-fused purinediones highlighted methods to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are related in structure to the compound . Such syntheses involve multiple steps, starting from simpler purine precursors, and can lead to a variety of derivatives with potential biological activities (Ondrej imo, A. Rybár, & J. Alföldi, 1995).
Biological Activity Purine derivatives often exhibit significant biological activities, including anti-inflammatory and adenosine receptor antagonist properties. For example, substituted analogues based on the pyrimido[2,1-f]purine ring system have shown anti-inflammatory activity in animal models, suggesting potential therapeutic applications in conditions characterized by chronic inflammation (J. Kaminski et al., 1989). Moreover, certain 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives have been evaluated for their affinity towards serotonin and dopamine receptors, indicating their potential as pharmacological agents in treating disorders related to these neurotransmitter systems (Sławomir Jurczyk et al., 2004).
Antiviral and Antimicrobial Applications Certain purine derivatives have been studied for their antiviral and antimicrobial activities. For instance, specific 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have been synthesized and screened for activity against Mycobacterium tuberculosis, demonstrating the potential of purine-based compounds in developing new antimicrobial agents (A. K. Bakkestuen, L. Gundersen, & B. T. Utenova, 2005).
Properties
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-17-11-12-19(26)16-20(17)29-14-7-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)13-6-10-18-8-4-3-5-9-18/h3-5,8-9,11-12,16H,6-7,10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYVVBAWZPUPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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